molecular formula C7H9NOS B13580002 (4-Cyclopropyl-1,3-thiazol-5-yl)methanol

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol

Cat. No.: B13580002
M. Wt: 155.22 g/mol
InChI Key: DJPRMJBQOOOCCR-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol is a thiazole derivative that features a unique structural motif of a cyclopropyl ring attached to the thiazole ring. This compound is used as a building block in organic chemistry and has shown potential in various biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol typically involves the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(4-cyclopropyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C7H9NOS/c9-3-6-7(5-1-2-5)8-4-10-6/h4-5,9H,1-3H2

InChI Key

DJPRMJBQOOOCCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC=N2)CO

Origin of Product

United States

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